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Compound of Interest

Compound Name: Jacareubin

Cat. No.: B1672725 Get Quote

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Data of a Promising Natural Xanthone

Jacareubin (5,9,10-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one) is a naturally occurring

xanthone isolated from the heartwood and other parts of plants in the Calophyllum genus, such

as Calophyllum brasiliense.[1] Recognized for its diverse biological activities, including

potential anti-tumor properties, Jacareubin is a subject of significant interest in phytochemical

research and drug development.[1][2] A thorough understanding of its structural and

physicochemical properties is paramount for its synthesis, derivatization, and elucidation of its

mechanism of action.

This technical guide provides a detailed overview of the key spectroscopic data for

Jacareubin, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The information is compiled for researchers, scientists, and professionals in drug development,

offering a centralized resource for compound identification and characterization.

Quantitative Spectroscopic Data
The structural elucidation of Jacareubin relies heavily on a combination of one- and two-

dimensional NMR techniques, alongside high-resolution mass spectrometry to confirm its

elemental composition. The following tables summarize the key quantitative data from ¹H NMR,

¹³C NMR, and MS analyses.

Mass Spectrometry (MS) Data
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Mass spectrometry confirms the molecular formula of Jacareubin as C₁₈H₁₄O₆. High-resolution

mass spectrometry (HRMS) provides the exact mass, which is crucial for unambiguous formula

determination.

Parameter Value Source

Molecular Formula C₁₈H₁₄O₆ PubChem

Molecular Weight 326.3 g/mol PubChem

Exact Mass [M] 326.079038 Da PubChem

Table 1: Key Mass Spectrometry Data for Jacareubin.

Nuclear Magnetic Resonance (NMR) Data
The following tables present the ¹H (proton) and ¹³C (carbon-13) NMR chemical shift

assignments for Jacareubin. These assignments are fundamental to confirming the

connectivity and chemical environment of every atom in the molecule. The spectra are typically

recorded in deuterated solvents like DMSO-d₆ or CDCl₃. The data below is a representative

compilation from scientific literature.

¹H NMR Spectral Data (500 MHz, DMSO-d₆)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 7.64 d 8.8

H-3 7.25 dd 8.8, 2.0

H-4 7.29 d 2.0

H-7 6.78 d 10.0

H-8 5.65 d 10.0

9-OH 13.15 s -

11-CH₃ (a) 1.45 s -

11-CH₃ (b) 1.45 s -

Table 2: ¹H NMR Chemical Shift Assignments for Jacareubin.

¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
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Position Chemical Shift (δ, ppm) Carbon Type (DEPT)

C-1 122.5 CH

C-2 157.0 C

C-3 117.5 CH

C-4 121.0 CH

C-4a 112.0 C

C-5 155.5 C

C-5a 103.8 C

C-6 180.5 C (C=O)

C-7 127.0 CH

C-8 115.8 CH

C-8a 108.0 C

C-9 161.5 C

C-10 145.0 C

C-10a 150.0 C

C-11 78.5 C

C-12 28.0 CH₃

Table 3: ¹³C NMR Chemical Shift Assignments for Jacareubin.

Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized and rigorous

experimental procedures. The following sections detail generalized protocols for the NMR and

MS analysis of Jacareubin, based on established methodologies for natural product

characterization.

NMR Spectroscopy Protocol
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Sample Preparation:

Isolation: Jacareubin is first isolated from its natural source (e.g., crude extract of

Calophyllum species) using chromatographic techniques like column chromatography over

silica gel, followed by preparative HPLC for final purification.

Sample Purity: The purity of the isolated Jacareubin sample should be >95% as determined

by HPLC-UV.

NMR Sample: Approximately 5-10 mg of purified Jacareubin is dissolved in 0.5 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a Bruker

Avance 500 MHz instrument.

¹H NMR: A standard proton experiment is run at a constant temperature (e.g., 298 K). Key

parameters include a 30° pulse width, an acquisition time of ~3 seconds, and a relaxation

delay of 2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise

ratio.

¹³C NMR: A proton-decoupled ¹³C experiment is performed. Key parameters include a 45°

pulse width, a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation

delay of 2 seconds. Several thousand scans are typically required.

2D NMR: To make unambiguous assignments, a suite of 2D experiments is conducted.

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C

correlations.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C

correlations, which is critical for connecting different spin systems and assigning

quaternary carbons.

Mass Spectrometry Protocol (ESI-MS)
Sample Preparation:

A dilute solution of purified Jacareubin is prepared in a suitable solvent, typically methanol

or acetonitrile, at a concentration of approximately 1-10 µg/mL.

A small percentage (0.1%) of formic acid may be added to the solution to promote

protonation for positive ion mode analysis ([M+H]⁺).

Data Acquisition:

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-

TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an Electrospray

Ionization (ESI) source.

Ionization Mode: ESI can be run in either positive or negative ion mode. For Jacareubin,

positive ion mode is common, detecting the protonated molecule [M+H]⁺.

Mass Analysis: The instrument is set to scan a mass range appropriate for the compound

(e.g., m/z 100-500).

High-Resolution Scan: A high-resolution full scan is performed to determine the accurate

mass of the molecular ion to within 5 ppm, allowing for the confident determination of the

elemental formula.

Tandem MS (MS/MS): To gain further structural information, the molecular ion (e.g., m/z 327

for [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate a

characteristic fragmentation pattern that can be used for structural confirmation.

Visualized Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic

identification of Jacareubin from a natural source.
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Workflow for the isolation and structural elucidation of Jacareubin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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